molecular formula C23H26FN3O4S B2958539 N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide CAS No. 878057-19-3

N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide

Cat. No.: B2958539
CAS No.: 878057-19-3
M. Wt: 459.54
InChI Key: PNXKTUSTRJWEOT-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide typically involves multiple steps, including the formation of the indole core, introduction of the fluorophenyl group, and subsequent functionalization with carbamoyl and methanesulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide include other indole derivatives with varying functional groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-3-26(4-2)23(29)15-27-14-21(19-7-5-6-8-20(19)27)32(30,31)16-22(28)25-13-17-9-11-18(24)12-10-17/h5-12,14H,3-4,13,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXKTUSTRJWEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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